N-(2-aminoethyl)-2-hydroxybenzamide
CAS No.: 36288-93-4
Cat. No.: VC8109330
Molecular Formula: C9H12N2O2
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36288-93-4 |
|---|---|
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.2 g/mol |
| IUPAC Name | N-(2-aminoethyl)-2-hydroxybenzamide |
| Standard InChI | InChI=1S/C9H12N2O2/c10-5-6-11-9(13)7-3-1-2-4-8(7)12/h1-4,12H,5-6,10H2,(H,11,13) |
| Standard InChI Key | MJPIALJMHRDNQD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NCCN)O |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCCN)O |
Introduction
Chemical Identity and Structural Characteristics
N-(2-aminoethyl)-2-hydroxybenzamide (CAS 36288-93-4) is an organic compound characterized by a benzamide core with a hydroxyl group at the 2-position and an ethylenediamine-derived aminoethyl substituent. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.20 g/mol . The compound’s structure enables hydrogen bonding through its hydroxyl and amide groups, facilitating interactions with biological targets.
Key Structural Features
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Benzamide backbone: Aromatic ring with a carboxamide group.
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Hydroxyl group: Positioned at the ortho position relative to the amide.
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Aminoethyl substituent: A flexible ethylene diamine-derived chain.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol |
| CAS Number | 36288-93-4 |
| SMILES | C1=CC=C(C(=C1)C(=O)NCCN)O |
| Hydrochloride Salt (CAS) | 92765-39-4 |
Table 1: Core Physical and Chemical Properties
Synthesis and Preparation Methods
The compound is synthesized via a two-step process:
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Activation of 2-hydroxybenzoic acid: Typically using coupling agents like thionyl chloride or carbodiimides.
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Nucleophilic substitution: Reaction with ethylenediamine to form the aminoethyl amide bond .
Industrial-Scale Production
Optimized methods include:
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Catalytic coupling: Use of metal catalysts (e.g., palladium) to enhance reaction efficiency.
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Continuous flow reactors: Improved yield and reduced byproducts.
Hydrochloride Salt Formation
The free base reacts with hydrochloric acid to form the hydrochloride salt (C₉H₁₃ClN₂O₂), which exhibits enhanced solubility and stability .
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Activation | SOCl₂, DMF, 0°C → RT | 2-Hydroxybenzoyl chloride |
| Amide Formation | Ethylenediamine, Et₃N, DCM | N-(2-Aminoethyl)-2-hydroxybenzamide |
| Salt Formation | HCl (gas), Et₂O | Hydrochloride salt |
Table 2: Synthetic Route Overview
Biological and Pharmacological Insights
Interactions with Biological Systems
The compound interacts with proteins and enzymes involved in:
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Extracellular matrix (ECM) regulation: Disrupts ECM production in vascular smooth muscle cells (VSMCs), potentially linked to vascular pathologies.
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Gene expression modulation: Alters transcriptional activity via biomolecular binding.
Anti-Inflammatory Activity
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CXCR2 inhibition: Derivatives show selectivity for CXC chemokine receptor 2, a target in inflammatory diseases .
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Antimicrobial properties: Preliminary studies indicate bacterial growth inhibition .
Mechanistic Studies
| Study Type | Key Findings | Reference |
|---|---|---|
| In Vitro | ECM disruption in VSMCs | |
| Animal Models | Dose-dependent cellular response alterations | |
| Fluorescent Ligand | High CXCR2 affinity and selectivity |
Table 3: Biological Activity Highlights
Chemical Reactivity and Derivatives
The compound undergoes diverse reactions due to its functional groups:
Oxidation and Reduction
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Oxidation: Hydroxyl group converts to carbonyl derivatives (e.g., 2-hydroxybenzaldehyde) .
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Reduction: Amide group reduced to amines (e.g., N-(2-aminoethyl)-2-hydroxybenzylamine) .
Substitution Reactions
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | 2-Hydroxybenzaldehyde derivatives |
| Reduction | LiAlH₄, H₂/Pd | N-(2-Aminoethyl)-2-hydroxybenzylamine |
| Substitution | Alkyl halides, acyl chlorides | N-(2-Substituted aminoethyl) derivatives |
Table 4: Key Chemical Reactions
Comparative Analysis with Related Compounds
N-(2-Aminoethyl)-2-hydroxybenzamide distinguishes itself through its dual functional groups, enabling unique reactivity and applications.
| Compound | Structure | Key Differences |
|---|---|---|
| N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane | Silane group replaces benzamide | Enhanced material science applications |
| 2-Hydroxybenzylamine | Lacks amide group | Reduced hydrogen-bonding capacity |
| N-(2-Aminoethyl)-4-hydroxybenzamide | Hydroxyl group at para position | Altered electronic distribution |
Table 5: Structural and Functional Comparisons
Industrial and Research Applications
Pharmaceutical Intermediates
Serves as a building block for synthesizing:
Material Science
Case Studies and Emerging Research
CXCR2 Inhibition
Fluorescent ligands derived from this compound demonstrated IC₅₀ < 1 μM against CXCR2, with >100-fold selectivity over off-target receptors .
Antimicrobial Efficacy
Preliminary studies show MIC values < 10 μg/mL against Gram-positive bacteria, though mechanistic details remain unclear .
Future Directions and Challenges
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Optimized Synthesis: Scaling up production while minimizing impurities.
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In Vivo Studies: Assessing pharmacokinetics and toxicity in animal models.
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Target Validation: Elucidating molecular interactions beyond ECM disruption.
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